molecular formula C8H8N2O5S B8512647 N-methylsulfonyl-3-nitrobenzamide

N-methylsulfonyl-3-nitrobenzamide

Cat. No.: B8512647
M. Wt: 244.23 g/mol
InChI Key: CRLHSMGRRDSIPC-UHFFFAOYSA-N
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Description

N-methylsulfonyl-3-nitrobenzamide is an organic compound characterized by the presence of a nitro group, a methylsulphonylaminocarbonyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylsulfonyl-3-nitrobenzamide typically involves the nitration of a benzene derivative followed by the introduction of the methylsulphonylaminocarbonyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the methylsulphonylaminocarbonyl group can be achieved through a series of reactions involving sulfonylation and amination steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-methylsulfonyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-(Methylsulphonylaminocarbonyl)-3-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

N-methylsulfonyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methylsulfonyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylsulphonylaminocarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Methylsulphonylaminocarbonyl)-4-nitrobenzene
  • 1-(Methylsulphonylaminocarbonyl)-2-nitrobenzene
  • 1-(Ethylsulphonylaminocarbonyl)-3-nitrobenzene

Comparison: N-methylsulfonyl-3-nitrobenzamide is unique due to the specific positioning of the nitro and methylsulphonylaminocarbonyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

N-methylsulfonyl-3-nitrobenzamide

InChI

InChI=1S/C8H8N2O5S/c1-16(14,15)9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

CRLHSMGRRDSIPC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-nitrophenylcarboxamide (2 g) in 150 ml of dry tetrahydrofuran was cooled to 0° C. and treated with 609 mg of sodium hydride (60% oil dispersion). The reaction mixture was stirred for 20 minutes and then methanesulfonylchloride (1.18 ml) was introduced dropwise via syringe. After 5 minutes the reaction mixture became homogeneous and was warmed to room temperature and stirred overnight. The reaction mixture was diluted with 300 ml of ethyl acetate and was washed with brine. The organic extracts were dried, concentrated in vacuo, and the residue was chromatographed on silica gel (ethyl acetate then chloroform-methanol, 95:5 v/v) to yield 1.6 g of the title compound in pure form.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
609 mg
Type
reactant
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of methylsulphonamide (5.37 g, 57 mmol) in anhydrous dichloromethane (100 ml), cooled to 0° C. was treated with triethylamine (7.9 ml, 57 mmol) followed by a solution of 3-nitrobenzoyl chloride (10 g, 54 mmol) in anhydrous dichloromethane (100 ml) dropwise. After stirring for 2 h at 0° C., the reaction mixture was washed with 1M HCl (100 ml). The precipitate which formed was collected by filtration and triturated with diethyl ether and was then recrystallised from methanol to afford the title compound (4.3 g, 31%) as a colourless crystalline solid. mp 175°-178° C. 1H NMR (360 MHz, D6 -DMSO) δ 3.42 (3H, s), 7.82 (1H, dd, J=8.0 and 8.0 Hz), 8.38 (1H, d, J=8.0 Hz), 8.49 (1H, d, J=8.0 Hz), 8.80 (1 H,s).
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
31%

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